Biotin-PEG4-Hydrazide

Übersicht

Beschreibung

Biotin-PEG4-Hydrazide is a biotinylation reagent that contains a hydrazide group and a four-unit polyethylene glycol (PEG) spacer arm. This compound is particularly useful for labeling glycoproteins and other molecules containing aldehyde or oxidizable sugar groups. The hydrazide group reacts with aldehyde or ketone groups to form a stable hydrazone bond, making it an effective tool for biotinylation in various biochemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG4-Hydrazide typically involves the following steps:

Activation of Biotin: Biotin is first activated by reacting with a suitable linker molecule that contains a PEG spacer.

Introduction of Hydrazide Group: The activated biotin is then reacted with a hydrazide-containing compound to introduce the hydrazide functional group.

The reaction conditions often involve mild acidic buffers, such as sodium acetate, to facilitate the formation of hydrazone linkages. The reactions are usually carried out at a pH range of 4 to 6 .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of biotin are activated using PEG linkers.

Hydrazide Introduction: The activated biotin is then reacted with hydrazide compounds under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-PEG4-Hydrazide primarily undergoes the following types of reactions:

Condensation Reactions: The hydrazide group reacts with aldehyde or ketone groups to form hydrazone bonds.

Reduction Reactions: The hydrazone bonds can be further reduced to stable secondary amine bonds using reducing agents like sodium cyanoborohydride.

Common Reagents and Conditions

Sodium Periodate: Used to oxidize sugar groups in glycoproteins to form aldehyde groups.

Aniline: Enhances the efficiency of hydrazide-aldehyde reactions.

Sodium Cyanoborohydride: Reduces hydrazone bonds to secondary amine bonds.

Major Products Formed

Hydrazone Bonds: Formed between the hydrazide group and aldehyde or ketone groups.

Secondary Amines: Formed by the reduction of hydrazone bonds.

Wissenschaftliche Forschungsanwendungen

Biotinylation of Glycoproteins

One of the primary applications of Biotin-PEG4-Hydrazide is the biotinylation of glycoproteins. Glycoproteins often contain oxidizable sugar groups that can be converted into aldehydes through periodate oxidation. The hydrazide moiety of this compound reacts with these aldehydes, allowing researchers to label glycoproteins without interfering with their functional domains. This property is crucial for maintaining the biological activity of antibodies and other proteins during assays.

Key Features:

- Reactivity : Reacts specifically with aldehyde groups.

- Stability : Forms semi-permanent hydrazone bonds.

- Solubility : The PEG spacer enhances water solubility, reducing protein aggregation.

Cell Surface Labeling

This compound is also employed for labeling cell surface glycoproteins. The reagent does not penetrate cell membranes, which allows for selective labeling of extracellular proteins. This application is vital for studying cell signaling and interactions, as it enables researchers to isolate and analyze surface proteins without altering intracellular components.

Applications in Cell Biology:

- Isolation of Cell Surface Proteins : Enables purification using streptavidin-based methods.

- Detection : Facilitates the detection of specific proteins in flow cytometry and immunoassays.

Drug Development and Delivery Systems

In drug development, this compound has been utilized to create targeted drug delivery systems, such as antibody-drug conjugates (ADCs). By conjugating therapeutic agents to biotinylated carriers, researchers can enhance the specificity and efficacy of drugs while minimizing side effects.

Case Studies:

- Doxorubicin Conjugates : Studies have shown that this compound can be used to attach doxorubicin (DOX) to cancer-targeting agents via pH-sensitive hydrazone bonds. This approach allows for controlled release in tumor environments, enhancing therapeutic outcomes while reducing cytotoxicity to healthy cells .

PROTAC Synthesis

This compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to induce targeted protein degradation. The ability to biotinylate specific proteins allows for the selective recruitment of E3 ligases, facilitating the degradation of unwanted proteins in various disease contexts.

Mechanism:

- The hydrazide group reacts with carbonyls on target proteins, enabling the formation of stable linkages that facilitate subsequent interactions with E3 ligases.

Applications in Immunology

In immunological studies, this compound is used to label antibodies for various assays, including ELISA and Western blotting. Its ability to specifically tag glycosylated regions of antibodies without affecting their antigen-binding sites makes it an invaluable tool for quantitative analysis.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycoprotein Labeling | Labels glycoproteins via aldehyde reaction | Maintains biological activity |

| Cell Surface Labeling | Selective labeling of extracellular proteins | Enables isolation without affecting intracellular components |

| Drug Development | Used in creating ADCs for targeted therapy | Enhances drug specificity and efficacy |

| PROTAC Synthesis | Serves as a linker for targeted protein degradation | Induces selective degradation of target proteins |

| Immunology | Labels antibodies for assays like ELISA | Allows quantitative analysis without functional interference |

Wirkmechanismus

Biotin-PEG4-Hydrazide exerts its effects through the formation of hydrazone bonds with aldehyde or ketone groups. The hydrazide group reacts spontaneously with these groups to form stable hydrazone bonds. This reaction is facilitated by the hydrophilic PEG spacer, which imparts water solubility and reduces aggregation of the biotinylated molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hydrazide-LC-Biotin: Contains a long-chain hydrocarbon spacer arm, which may reduce steric hindrance in biotin-binding assays.

Hydrazide-Biotin: The simplest reagent with the shortest possible spacer arm.

Uniqueness of Biotin-PEG4-Hydrazide

This compound is unique due to its hydrophilic PEG spacer arm, which enhances the solubility and reduces aggregation of biotinylated molecules. This property makes it particularly useful for applications requiring high solubility and stability .

Biologische Aktivität

Biotin-PEG4-hydrazide is a versatile biotinylation reagent primarily used in biochemical research for labeling proteins, particularly glycoproteins. Its unique structure, which includes a polyethylene glycol (PEG) spacer, enhances solubility and reduces non-specific binding, making it an effective tool in various biological applications.

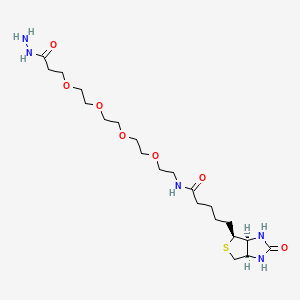

Chemical Structure and Properties

This compound is characterized by its hydrophilic PEG4 chain that connects the biotin moiety to a hydrazide group. This structure allows for efficient labeling of biomolecules via hydrazone bond formation with carbonyl-containing compounds such as aldehydes and ketones.

The primary mechanism by which this compound operates involves the formation of semi-permanent hydrazone bonds with aldehyde groups present in glycoproteins. This reaction can be catalyzed by aniline or para-phenylenediamine, leading to the rapid formation of a Schiff base that can be stabilized further using sodium cyanoborohydride. The amphiphilic nature of the PEG spacer enhances the reagent's solubility in aqueous environments, promoting better accessibility to target biomolecules .

Applications in Biological Research

This compound is employed in various research contexts, including:

- Protein Labeling : It is extensively used for biotinylating glycoproteins, allowing for their subsequent detection using streptavidin-based assays such as ELISA and Western blots.

- Cell Surface Labeling : The reagent can label glycoproteins on cell surfaces, facilitating studies on cell signaling and interactions.

- Affinity Purification : Biotinylated proteins can be purified using streptavidin-coated beads due to the high affinity between biotin and streptavidin .

Study 1: Efficacy in Protein Labeling

In a comparative study examining various hydrazide labels, this compound was shown to enhance the detection of protein carbonyls significantly. The study indicated that this reagent produced clearer mass spectrometry results compared to traditional biotin hydrazides, thereby improving the identification of labeled peptides .

Study 2: Application in PROTAC Development

This compound has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade specific proteins within cells. The PEG linker facilitates the conjugation of biotin to target proteins, enhancing the efficacy of these therapeutic agents .

Comparative Analysis

The following table summarizes key characteristics and applications of this compound compared to other biotinylation reagents:

| Feature | This compound | Biotin-LC-Hydrazide | EZ-Link NHS-PEG4-Biotin |

|---|---|---|---|

| Solubility | High | Moderate | High |

| Non-specific Binding | Low | Moderate | Moderate |

| Reaction Type | Hydrazone | Hydrazone | NHS Ester |

| Typical Use | Glycoprotein labeling | General protein labeling | Protein modification |

| Stability | High | Moderate | High |

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29)/t16-,17-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBJJOWIACLJAQ-ZWOKBUDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.